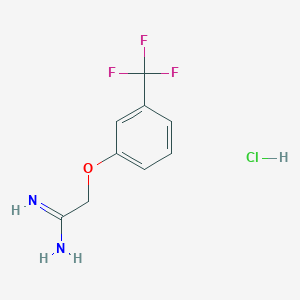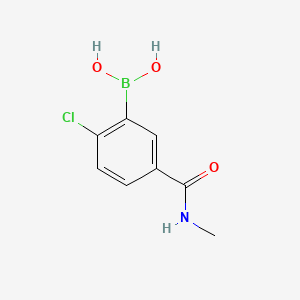
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid (2C5MBA) is an organic compound that is used in a variety of scientific research applications. It has a wide range of applications in the fields of biochemistry and physiology, and is used in laboratory experiments to study the effects of various compounds on living organisms. The chemical structure of 2C5MBA is composed of a chloro group attached to a benzene ring with a methylcarbamoyl group attached to the boronic acid moiety. This compound has a purity of 97% and is widely used in research laboratories and universities.
Scientific Research Applications
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% is widely used in scientific research applications, particularly in the fields of biochemistry and physiology. It is used to study the effects of various compounds on living organisms, and to explore the biochemical and physiological processes involved in these effects. Additionally, 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% is used in the synthesis of various compounds, including drugs and other pharmaceuticals.
Mechanism of Action
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% acts as a catalyst in biochemical and physiological processes, and is able to bind to specific molecules in order to initiate a reaction. It is thought to act by forming a covalent bond with the target molecule, which then triggers a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, and is also thought to have potential applications in cancer therapy. Additionally, it has been found to have a positive effect on the cardiovascular system, and is believed to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% has many advantages when used in laboratory experiments. It is a stable compound, so it can be stored and handled with relative ease. Additionally, it is relatively inexpensive and can be synthesized in high yields. However, it is important to note that 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% is toxic and should be handled with caution. Additionally, it is not suitable for use in humans or animals, and should only be used in controlled laboratory experiments.
Future Directions
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% has a wide range of potential applications in the fields of biochemistry and physiology, and there are many possible future directions for research. These include further exploration of its anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as its potential applications in cancer therapy. Additionally, further research could be conducted into its effects on the cardiovascular system and its protective effects against oxidative stress. Additionally, research could be conducted into the potential applications of 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% in drug synthesis and other pharmaceuticals. Finally, further research could be conducted into the synthesis of 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% from other starting materials, as well as the development of new methods for its synthesis.
Synthesis Methods
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% can be synthesized using a variety of methods, including the direct reaction of a boronic acid with a chloromethylbenzene. This reaction produces the desired product in high yield and can be completed in a single step. Additionally, 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% can be synthesized from a variety of other starting materials, including boronic acid esters and aryl halides.
properties
IUPAC Name |
[2-chloro-5-(methylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOTIIPHSQWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylcarbamoyl)phenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



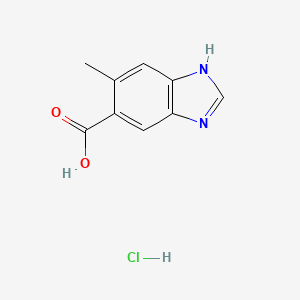


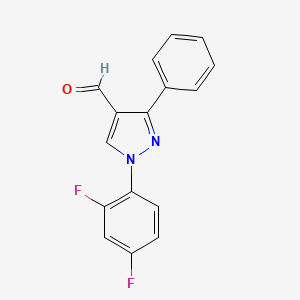


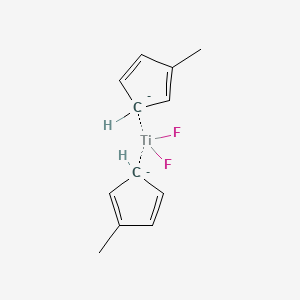

![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
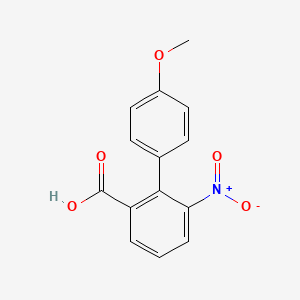
![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)
